Caspase-3 Inhibitor III

Descripción general

Descripción

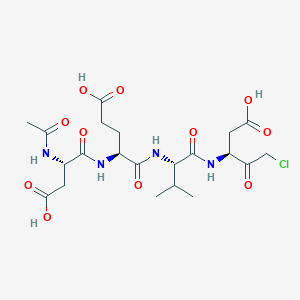

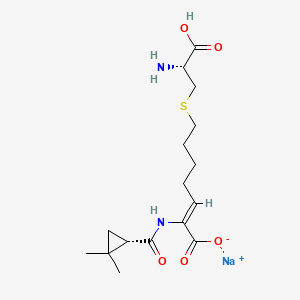

“Caspase-3 Inhibitor III” is a small molecule inhibitor that controls the biological activity of Caspase-3 . It is primarily used for cancer applications . The inhibitor is also referenced under CAS 285570-60-7 .

Synthesis Analysis

Large-scale preparation of active caspase-3 has been achieved by engineering the auto-activation sites of caspase-3 precursor into a sequence susceptible to thrombin hydrolysis . This method facilitates high-level expression in E. coli .

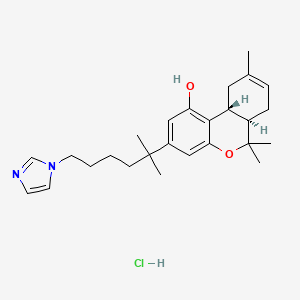

Molecular Structure Analysis

The crystal structure of caspase-3 with a nicotinic acid aldehyde inhibitor has been determined . The structures illustrate several approaches to reducing the peptidyl characteristics of the inhibitors while maintaining their potency and selectivity .

Chemical Reactions Analysis

Caspase-3 Inhibitor III is known to inhibit caspase-3 enzymatic activities . A novel electrochemical sensing platform has been developed for sensitive determination of caspase-3 activity and inhibition .

Physical And Chemical Properties Analysis

The Caspase-3 Inhibitor III is a lyophilized solid powder . It is white to off-white in color and soluble in 20% acetonitrile at 1 mg/mL .

Aplicaciones Científicas De Investigación

Caspase Inhibition and Therapeutic Approaches

Caspase-3 Inhibitor III, as part of caspase inhibitors, has generated significant interest in the development of therapeutic approaches. These inhibitors, often peptides or mimetics, interact with caspases' active sites. Despite the structural similarity among caspases, selective inhibition, particularly of Caspase-3, remains challenging. Caspase inhibitors have been investigated in clinical settings for conditions like Nonalcoholic Steatohepatitis (NASH), but none have yet received marketing authorization. Caspase-3 inhibitors specifically have not reached clinical trials, highlighting the complexity of their development and application in therapy (Jacotot, 2020).

Development of Nonpeptidic Inhibitors

Research has focused on identifying unique nonpeptidic inhibitors for Caspase-3, a key mediator of apoptosis. Techniques like 'extended tethering' have been employed to identify ligands that bind to specific regions of Caspase-3, aiding in the assembly of small-molecule inhibitors. This approach has led to the development of molecules distinct from known inhibitors, highlighting a promising avenue in Caspase-3 inhibition research (Erlanson et al., 2003).

Structural Analysis of Reduced Peptidyl Inhibitors

Structural analysis has revealed approaches to reduce the peptidyl characteristics of Caspase-3 inhibitors while maintaining potency. This includes exploiting hydrophobic binding sites and using peptidomimetics. Such advancements are crucial in the search for caspase-directed drugs, offering insights into removing undesirable molecular features without losing efficacy (Becker et al., 2004).

Caspase Pathways in Neuronal Apoptosis and CNS Injury

Caspase-3 playsa significant role in neuronal apoptosis and central nervous system (CNS) injuries. It's involved in various regulated cell death pathways, contributing to physiological mechanisms and potentially playing a role in traumatic brain injury, spinal cord injury, cerebral ischemia, and chronic neurodegenerative conditions like Alzheimer's and Huntington's diseases. This underscores the potential therapeutic use of Caspase-3 inhibitors in treating acute and chronic CNS injuries (Eldadah & Faden, 2000).

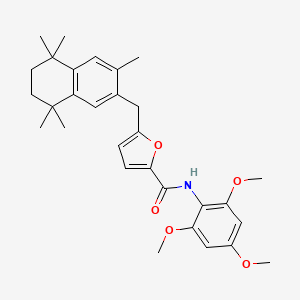

Novel Small Molecule Inhibitors and Cellular Apoptosis

A series of anilinoquinazolines (AQZs) have been reported as potent small molecule inhibitors of Caspase-3. These inhibitors have demonstrated effectiveness in reducing biochemical and cellular features of apoptosis, including DNA fragmentation and morphological changes associated with cell death. This suggests a new class of Caspase-3 inhibitors, offering potential for evaluating Caspase-3's role in cellular models of apoptosis (Scott et al., 2003).

Inhibitors in Treating Neurodegenerative Disorders

Caspase-3 is identified as a common therapeutic target for various neurodegenerative disorders. Inhibitors, especially nonpeptidyl natural compounds, have shown potential in treating diseases like Alzheimer's, Parkinson's, and Huntington's. Molecular docking studies have identified compounds like Rosmarinic acid and curcumin as promising leads, mimicking the action of peptidyl inhibitors and presenting new avenues for drug development in neurodegenerative disorders (Khan et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNOUPFYBMVFLD-RSLFNQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caspase-3 Inhibitor III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)

![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)